1-Methyl-piperidine-3-boronic acid pinacol ester
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Overview
Description
1-Methyl-piperidine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions. This compound is valuable due to its stability and reactivity, making it a crucial building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired boronic ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Methyl-piperidine-3-boronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-piperidine-3-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and stability .
Comparison with Similar Compounds
- 4-Methyl-3-pentenylboronic acid pinacol ester
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-piperidine-3-boronic acid pinacol ester stands out due to its specific structural features, which confer unique reactivity and stability. Its methyl-piperidine moiety provides distinct electronic properties, making it particularly effective in certain synthetic applications compared to other boronic esters .
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQOTORHMROCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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